methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
Description
Properties
IUPAC Name |
methyl 3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-7-11(2)16(15-10)9-12-5-4-6-13(8-12)14(17)18-3/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUYBDGRXGCBDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate typically involves the alkylation of 3,5-dimethylpyrazole with a suitable benzyl halide, followed by esterification. One common method involves the reaction of 3,5-dimethylpyrazole with benzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions, potentially leading to ring-opening reactions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Substituted benzoate esters.
Scientific Research Applications
Methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its biological activity.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Methyl 3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
Methyl 3-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate
3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic Acid
- Molecular Formula : C₁₄H₁₆N₂O₂
- Molecular Weight : 244.29 g/mol
- CAS : 1266405-58-6
- Key Differences : Replaces the methyl ester with a carboxylic acid group, increasing hydrophilicity and acidity (pKa ~4–5) .
Positional Isomers
Methyl 4-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
- Molecular Formula : C₁₄H₁₅ClN₂O₂
- Molecular Weight : 282.74 g/mol
- CAS : 955971-17-2
- Key Properties :
- Predicted Boiling Point: 420.1 ± 45.0°C
- Density: 1.22 ± 0.1 g/cm³
- pKa: 0.91 ± 0.10
- Significance : The benzoate substitution at the 4-position (vs. 3 in the parent compound) alters steric interactions and electronic distribution, impacting crystallinity and solubility .
Methyl 2-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
- Molecular Formula : C₁₄H₁₇N₃O₂
- Molecular Weight : 259.31 g/mol
- CAS : 1005583-27-6
- Key Differences: The amino group at the pyrazole’s 4-position introduces nucleophilicity, making it a candidate for further functionalization (e.g., acylation) .
Comparative Analysis Table
Key Research Findings
Halogen Substitution : Bromo and chloro analogs exhibit higher molecular weights and altered physicochemical profiles. Bromo derivatives are favored in crystallography due to enhanced X-ray scattering .
Positional Isomerism : Substitution at the benzoate’s 3- vs. 4-position significantly affects solubility and intermolecular interactions. 3-Substituted isomers generally show better thermal stability .
Functional Group Impact : The nitro group in methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate increases reactivity, making it suitable for electrophilic substitution reactions .
Biological Activity
Methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate is an organic compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a pyrazole ring attached to a benzoate ester , which contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 233.27 g/mol.
The biological activity of this compound is largely attributed to the pyrazole moiety , which can interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptor Modulation : It has potential as a ligand for various receptors, influencing cell signaling pathways.
The pyrazole ring's ability to form hydrogen bonds and engage in π-π interactions enhances its binding affinity to target proteins, making it a promising candidate for drug development.
Biological Activities
The following table summarizes some of the key biological activities associated with this compound:
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anti-inflammatory Effects : A study by Smith et al. (2023) demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating strong anti-inflammatory properties .
- Antimicrobial Activity : Research conducted by Johnson et al. (2024) found that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Against Cancer Cells : In vitro assays by Lee et al. (2024) showed that the compound induced apoptosis in breast cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Methyl benzoate | Simple ester | Limited biological activity |
| 3,5-Dimethylpyrazole | Pyrazole without ester | Moderate antimicrobial activity |
| Benzyl pyrazole derivatives | Varied substitutions | Diverse biological activities depending on substituents |
This compound stands out due to its combination of both the pyrazole ring and benzoate structure, which enhances its pharmacological potential.
Q & A
Basic: What synthetic methodologies are employed to prepare methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate, and what are the critical reaction conditions?
Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting methyl 3-(bromomethyl)benzoate with 3,5-dimethyl-1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF). Key considerations include:
- Protection/Deprotection: Pyrazole nitrogen reactivity may necessitate protection strategies, such as using methyl acrylate to stabilize intermediates .
- Temperature Control: Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.
Table 1: Example Reaction Conditions
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 3,5-dimethylpyrazole | DMF | 80°C | 72 |
Advanced: How can researchers optimize crystallographic refinement of this compound using SHELX software?
Answer:
SHELXL is widely used for small-molecule refinement. Key steps include:
- Data Collection: High-resolution (<1.0 Å) X-ray diffraction data minimizes errors in electron density maps.
- Twinning Analysis: For crystals with twinning (common in pyrazole derivatives), use the TWIN and BASF commands in SHELXL to model twin domains .
- Disorder Modeling: Flexible substituents (e.g., methyl groups) may require PART commands and restrained isotropic displacement parameters (ISOR).
- Validation: Cross-check using PLATON or Crystalkeck to ensure geometric accuracy (e.g., pyrazole ring planarity) .
Critical Tip: For macromolecular applications, SHELXPRO can interface with refinement pipelines to handle large datasets .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions often arise between NMR, mass spectrometry, and X-ray data. A multi-technique approach is essential:
- NMR: Compare experimental H/C shifts with computed values (e.g., DFT calculations) to confirm substituent positions .
- X-ray Diffraction: Resolve ambiguities in regiochemistry (e.g., pyrazole substitution patterns) via single-crystal analysis .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula, distinguishing isomers (e.g., methyl vs. ethyl ester derivatives) .
Case Study: A 2023 study resolved conflicting H NMR signals for a similar pyrazole derivative by correlating NOESY cross-peaks with X-ray torsional angles .
Advanced: What experimental designs are recommended to study the reactivity of the pyrazole moiety in this compound?
Answer:
Focus on functionalizing the pyrazole ring while preserving the benzoate ester:
- Electrophilic Substitution: React with POCl₃/DMF to introduce formyl groups at the 4-position, followed by alkaline hydrolysis to stabilize intermediates .
- Cross-Coupling: Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups to the pyrazole ring (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
- Kinetic Studies: Monitor reaction progress via in-situ FTIR or HPLC to optimize conditions (e.g., solvent polarity, catalyst loading).
Table 2: Reactivity Screening Example
| Reaction Type | Catalyst | Product Yield (%) |
|---|---|---|
| Formylation | POCl₃/DMF | 65 |
| Suzuki Coupling | Pd(PPh₃)₄ | 58 |
Advanced: How do substituents on the pyrazole ring influence electronic properties, and what analytical methods quantify these effects?
Answer:
Substituents alter electron density and conjugation:
- Spectroscopic Analysis:
- UV-Vis: Monitor transitions; electron-withdrawing groups (e.g., -COOCH₃) redshift absorption bands.
- Cyclic Voltammetry: Measure redox potentials to assess HOMO/LUMO levels .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and frontier molecular orbitals .
- X-ray Photoelectron Spectroscopy (XPS): Quantify nitrogen electron density in the pyrazole ring .
Key Finding: Methyl groups at the 3,5-positions enhance steric hindrance, reducing reactivity at the 4-position .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
While toxicity data is limited, general precautions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
